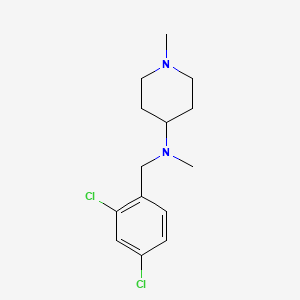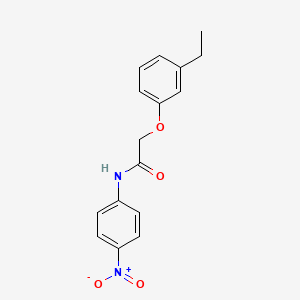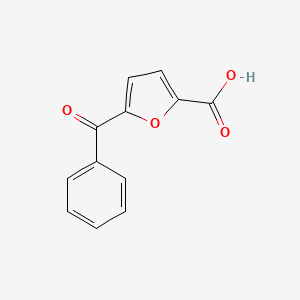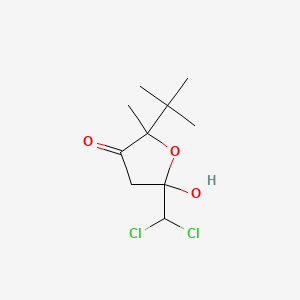
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone is a synthetic compound that has been widely used in scientific research. It is commonly known as MX and has been studied for its potential applications in various fields, including environmental science, pharmacology, and food chemistry. MX is a highly reactive compound that can undergo various chemical reactions, making it a versatile tool for scientific research.
Wirkmechanismus
MX is a potent alkylating agent that can react with various biological molecules, including DNA and proteins. Its mechanism of action involves the formation of covalent bonds with these molecules, leading to their functional impairment or destruction. This makes MX a powerful tool for studying the effects of chemical exposure on living organisms.
Biochemical and Physiological Effects:
MX has been shown to have a range of biochemical and physiological effects on living organisms. Studies have demonstrated that MX can induce DNA damage, oxidative stress, and cell death in various cell types. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MX has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also highly reactive, allowing for precise control over its interactions with biological molecules. However, MX also has some limitations. It is highly toxic and requires careful handling to prevent exposure to researchers. Its reactivity can also make it difficult to control in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MX. One area of research is the development of new methods for synthesizing MX that are more efficient and environmentally friendly. Another area of research is the exploration of MX's potential applications in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MX's effects on living organisms and to develop strategies for mitigating its toxic effects.
Synthesemethoden
MX can be synthesized through the reaction of 2-methyl-2-butene with chlorine gas in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form MX. The synthesis of MX is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
MX has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the formation and fate of disinfection byproducts in water treatment processes. MX has also been studied for its potential applications in pharmacology, particularly in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O3/c1-8(2,3)9(4)6(13)5-10(14,15-9)7(11)12/h7,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBOHINSCUDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)
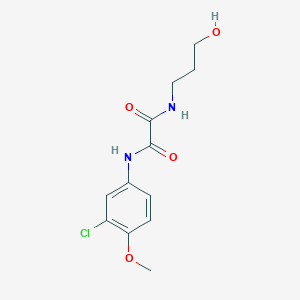
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
